13-methyl-7-methylsulfanyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione
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Overview
Description
13-methyl-7-methylsulfanyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione is a complex heterocyclic compound featuring a thiazole ring. Thiazole rings are known for their aromatic properties and reactivity due to the presence of sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary target of this compound is the mammalian target of rapamycin (mTOR) . mTOR is a crucial component in cell growth, proliferation, and survival, and it has been validated as an effective target for cancer therapy .
Mode of Action
This compound, along with its derivatives, exhibits good mTOR kinase inhibitory activity and selectivity over PI3Kα . By inhibiting mTOR, the compound can exert antitumor activity by inhibiting both mTORC1 and mTORC2 .
Biochemical Pathways
The inhibition of mTOR affects several biochemical pathways. One of the key pathways is the AKT/P70S6 kinase pathway . The compound can suppress the phosphorylation of AKT and P70S6 kinase, which are crucial components of the mTOR pathway .
Result of Action
The compound can induce cell cycle arrest of cancer cells at the G0/G1 phase . It can also suppress the migration and invasion of these cancer cells . Additionally, it can regulate autophagy-related proteins to induce autophagy .
Preparation Methods
The synthesis of 13-methyl-7-methylsulfanyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of the thiazole ring through cyclization reactions involving sulfur and nitrogen-containing compounds . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
13-methyl-7-methylsulfanyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 13-methyl-7-methylsulfanyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione include other thiazole derivatives such as:
2,4-Disubstituted thiazoles: Known for their biological activities, including antibacterial and antifungal properties.
1,3,4-Thiadiazole derivatives: Exhibiting anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
IUPAC Name |
13-methyl-7-methylsulfanyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5S3/c1-16-4-3-6-7(5-16)20-10-8(6)9-14-15-11(18)17(9)12(13-10)19-2/h3-5H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOALRXGKKDYRGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C4=NNC(=S)N4C(=N3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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